molecular formula C8H12INO2 B14430982 5-Formyl-N,N,N-trimethylfuran-2-aminium iodide CAS No. 82386-86-5

5-Formyl-N,N,N-trimethylfuran-2-aminium iodide

Katalognummer: B14430982
CAS-Nummer: 82386-86-5
Molekulargewicht: 281.09 g/mol
InChI-Schlüssel: AQPSOYLYKZKNFZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Formyl-N,N,N-trimethylfuran-2-aminium iodide is a chemical compound with the molecular formula C8H12INO2 It is a derivative of furan, a heterocyclic organic compound, and contains a formyl group, a trimethylammonium group, and an iodide ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-N,N,N-trimethylfuran-2-aminium iodide typically involves the reaction of 5-formylfuran with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{5-Formylfuran} + \text{Trimethylamine} + \text{Iodide source} \rightarrow \text{this compound} ]

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be further optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

5-Formyl-N,N,N-trimethylfuran-2-aminium iodide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol group using reducing agents.

    Substitution: The iodide ion can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and other nucleophilic species.

Major Products Formed

    Oxidation: 5-Formyl-N,N,N-trimethylfuran-2-aminium carboxylate.

    Reduction: 5-Hydroxymethyl-N,N,N-trimethylfuran-2-aminium iodide.

    Substitution: 5-Formyl-N,N,N-trimethylfuran-2-aminium chloride/bromide (depending on the nucleophile used).

Wissenschaftliche Forschungsanwendungen

5-Formyl-N,N,N-trimethylfuran-2-aminium iodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other furan derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component in drug delivery systems.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Formyl-N,N,N-trimethylfuran-2-aminium iodide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, while the trimethylammonium group can interact with negatively charged species. The iodide ion can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Formyl-N,N,N-trimethylfuran-2-aminium bromide
  • 5-Formyl-N,N,N-trimethylfuran-2-aminium chloride
  • 5-Formyl-N,N,N-trimethylfuran-2-aminium fluoride

Uniqueness

5-Formyl-N,N,N-trimethylfuran-2-aminium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The iodide ion can also affect the solubility and stability of the compound, making it distinct from its bromide, chloride, and fluoride counterparts.

Eigenschaften

CAS-Nummer

82386-86-5

Molekularformel

C8H12INO2

Molekulargewicht

281.09 g/mol

IUPAC-Name

(5-formylfuran-2-yl)-trimethylazanium;iodide

InChI

InChI=1S/C8H12NO2.HI/c1-9(2,3)8-5-4-7(6-10)11-8;/h4-6H,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

AQPSOYLYKZKNFZ-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)C1=CC=C(O1)C=O.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.